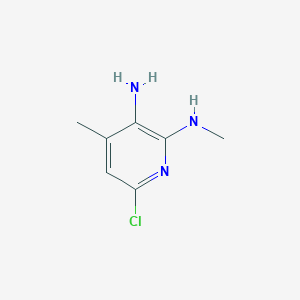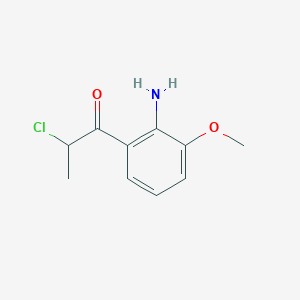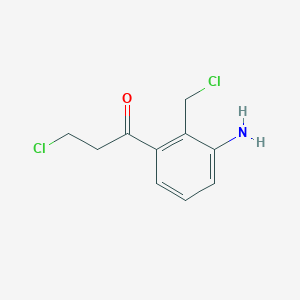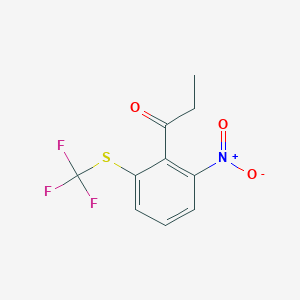
1-Chloro-1-(3-iodo-2-(trifluoromethyl)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(3-iodo-2-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H7ClF3IO It is a halogenated ketone, characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3-iodo-2-(trifluoromethyl)phenyl)propan-2-one typically involves the halogenation of a suitable precursor. One common method involves the reaction of 1-(3-iodo-2-(trifluoromethyl)phenyl)propan-2-one with thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-1-(3-iodo-2-(trifluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
1-Chloro-1-(3-iodo-2-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(3-iodo-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-1-(2-iodo-3-(trifluoromethyl)phenyl)propan-2-one
- 1-Chloro-1-(4-iodo-2-(trifluoromethyl)phenyl)propan-2-one
- 1-Bromo-1-(3-iodo-2-(trifluoromethyl)phenyl)propan-2-one
Uniqueness
1-Chloro-1-(3-iodo-2-(trifluoromethyl)phenyl)propan-2-one is unique due to the specific positioning of the iodine and trifluoromethyl groups on the phenyl ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H7ClF3IO |
|---|---|
Peso molecular |
362.51 g/mol |
Nombre IUPAC |
1-chloro-1-[3-iodo-2-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7ClF3IO/c1-5(16)9(11)6-3-2-4-7(15)8(6)10(12,13)14/h2-4,9H,1H3 |
Clave InChI |
OUOLJUQSAYNIPB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C(=CC=C1)I)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 1,1-difluoro-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B14045659.png)


![(4R,6S)-4-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14045670.png)






![(1R,5S,7R)-2-Oxabicyclo[3.2.0]heptane-7-carboxylic acid](/img/structure/B14045719.png)
![3,5,6,7-Tetrahydro-1H-indeno[5,6-c]furan-1-one](/img/structure/B14045727.png)

